molecular formula C14H13NO3 B3001802 2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime CAS No. 449778-55-6

2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime

Cat. No.: B3001802
CAS No.: 449778-55-6
M. Wt: 243.262
InChI Key: VQIZBHKIVMCESZ-XNTDXEJSSA-N
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Description

2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime is a substituted benzaldehyde oxime derivative characterized by a methoxyphenoxy group at the 4-position of the benzene ring. However, based on structural analogs, the oxime form likely retains the core benzaldehyde oxime scaffold (C=NO−) with a methoxyphenoxy substituent, influencing its physicochemical and biological properties.

Properties

IUPAC Name

(NE)-N-[[2-(4-methoxyphenoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-6-8-13(9-7-12)18-14-5-3-2-4-11(14)10-15-16/h2-10,16H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIZBHKIVMCESZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime, a compound derived from the reaction of 2-(4-Methoxyphenoxy)benzaldehyde with hydroxylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15N1O3
  • Molecular Weight : 257.29 g/mol

This compound features a methoxy group and an oxime functional group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxime group can participate in hydrogen bonding and coordinate with metal ions, potentially influencing enzyme activities.

  • Enzyme Inhibition : Studies indicate that oximes can act as inhibitors of serine proteases, which are critical in various physiological processes and disease mechanisms, including viral infections such as hepatitis C .
  • Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Antiviral Properties

Research has shown that derivatives of oxime compounds exhibit antiviral activities. Specifically, this compound has been investigated for its potential as an inhibitor of the hepatitis C virus (HCV) NS3 protease. Inhibition of this enzyme can disrupt the viral life cycle, providing a therapeutic avenue for HCV treatment .

Antimicrobial Activity

Some studies suggest that compounds with similar structures display antimicrobial properties against various pathogens. The ability to inhibit bacterial growth could be linked to the compound's structural features, including its hydrophobic character provided by the methoxy group .

Case Studies

  • HCV Inhibition Study : A study conducted on a series of oxime derivatives demonstrated that modifications at the aromatic ring significantly affected their inhibitory potency against HCV NS3 protease. The introduction of the methoxy group in this compound was found to enhance binding affinity compared to other derivatives lacking this substituent .
  • Antioxidant Evaluation : In vitro assays evaluated the antioxidant capacity of this compound using DPPH radical scavenging methods. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential which could be beneficial in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundAntiviral (HCV NS3 protease inhibitor), Antioxidant
4-Hydroxybenzaldehyde oximeAntimicrobial
3-(4-Methoxyphenyl)-oximeCytotoxic effects on cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Oximes

Structural and Physicochemical Properties

The following table compares key parameters of 2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime with analogous compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) LogP PSA (Ų) Source Evidence
This compound (predicted) C₁₄H₁₃NO₃ 255.26 ~80–85* ~300–320* ~2.0* ~50
4-Chlorobenzaldoxime C₇H₆ClNO 155.58 Not reported Not reported 2.1 32.7
2-(2-Propynyloxy)benzenecarbaldehyde oxime C₁₀H₉NO₂ 175.18 79–81 311 1.51 41.82
2-(2,4-Dichlorophenoxy)benzenecarbaldehyde oxime C₁₃H₉Cl₂NO₂ 282.12 102–104 Not reported 3.8 50.2
5-Dodecyl-2-hydroxybenzaldehyde oxime C₁₉H₃₁NO₂ 313.45 Not reported Not reported 6.2 49.3

Notes:

  • *Predicted values for this compound are extrapolated from analogs.
  • LogP (partition coefficient) reflects lipophilicity; higher values indicate greater lipid solubility.
  • PSA (polar surface area) correlates with hydrogen-bonding capacity and membrane permeability.
Key Observations:

Substituent Effects on Lipophilicity: The methoxyphenoxy group in the target compound likely increases LogP compared to simpler analogs like 4-chlorobenzaldoxime (LogP = 2.1) due to the electron-donating methoxy group enhancing aromatic hydrophobicity . Chlorine substituents (e.g., in 2-(2,4-dichlorophenoxy)benzenecarbaldehyde oxime) further elevate LogP to 3.8, indicating stronger lipophilic character .

Thermal Stability: The melting point of this compound is predicted to align with 2-(2-propynyloxy)benzenecarbaldehyde oxime (79–81°C) due to similar molecular weights and hydrogen-bonding capabilities . Bulkier substituents, such as the dodecyl chain in 5-dodecyl-2-hydroxybenzaldehyde oxime, disrupt crystal packing, resulting in lower melting points .

Hydrogen-Bonding Capacity: The methoxyphenoxy group contributes to a higher PSA (~50 Ų) compared to 4-chlorobenzaldoxime (PSA = 32.7 Ų), suggesting reduced membrane permeability but enhanced solubility in polar solvents .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime?

Methodological Answer: The synthesis involves two key steps:

  • Step 1: Preparation of 2-(4-Methoxyphenoxy)benzenecarbaldehyde via Ullmann coupling or nucleophilic aromatic substitution between 4-methoxyphenol and a halogenated benzaldehyde derivative. Catalysts like CuI or Pd-based systems may enhance efficiency .
  • Step 2: Oxime formation by reacting the aldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux. pH control (~5–6) ensures optimal nucleophilic attack by hydroxylamine .
    Key Considerations: Monitor reaction progress using TLC or HPLC. Purification typically involves recrystallization or column chromatography.

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Peaks for the aldehyde proton (δ 9.8–10.2 ppm) and oxime proton (δ 8.0–8.5 ppm) confirm oxime formation. Aromatic protons in the 4-methoxyphenoxy group appear as distinct doublets (δ 6.5–7.5 ppm) .
    • 13C NMR: The aldehyde carbon (δ ~190 ppm) and oxime carbon (δ ~150 ppm) are diagnostic. Methoxy groups resonate at δ ~55 ppm .
  • IR Spectroscopy: Stretching bands for C=N (1600–1650 cm⁻¹) and O–H (3200–3400 cm⁻¹) validate oxime structure .
  • X-ray Crystallography: Resolves spatial arrangement, particularly the E/Z isomerism of the oxime group .

Q. What safety precautions are necessary during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods for volatile reagents .
  • First Aid:
    • Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing .
    • Inhalation: Relocate to fresh air; administer oxygen if breathing is labored .
  • Waste Disposal: Segregate oxime-containing waste and neutralize with dilute acid before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalization reactions be addressed?

Methodological Answer:

  • Directing Groups: The 4-methoxyphenoxy moiety acts as an electron-donating group, directing electrophilic substitution to the para position of the benzene ring. Use Lewis acids (e.g., AlCl₃) to enhance selectivity in nitration or halogenation .
  • Protection/Deprotection Strategies: Temporarily protect the oxime group (e.g., via acetylation) to prevent unwanted side reactions during aldehyde functionalization .
  • Computational Modeling: DFT calculations predict reactive sites by analyzing electron density maps and Fukui indices .

Q. What biological activity mechanisms are hypothesized for this compound?

Methodological Answer:

  • Enzyme Inhibition: The oxime group may chelate metal ions in enzyme active sites (e.g., metalloproteases), disrupting catalytic activity. Test via enzyme assays with UV-Vis monitoring of substrate turnover .
  • Receptor Binding: Molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs) due to the methoxyphenoxy group’s lipophilicity. Validate using radioligand binding assays .
  • Cytotoxicity Screening: Evaluate against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values with structural analogs to establish SAR .

Q. How can computational modeling predict reactivity and stability?

Methodological Answer:

  • Reactivity:
    • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to compute HOMO/LUMO energies. Low HOMO-LUMO gaps (~4–5 eV) suggest susceptibility to nucleophilic/electrophilic attacks .
    • MD Simulations: Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior .
  • Stability:
    • Thermogravimetric Analysis (TGA): Experimentally determine decomposition temperatures (Td > 200°C expected due to aromatic stability) .
    • Hydrolysis Studies: Monitor oxime stability at varying pH (pH 2–12) using HPLC. Acidic conditions typically accelerate hydrolysis .

Q. What are the challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent Selection: Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and evaporation rates. Slow cooling (0.5°C/min) promotes single-crystal growth .
  • Polymorphism Control: Screen crystallization conditions (temperature, antisolvents) to isolate the most stable polymorph. Characterize via PXRD .
  • E/Z Isomerism: Separate isomers via fractional crystallization. Confirm configuration using NOESY NMR .

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